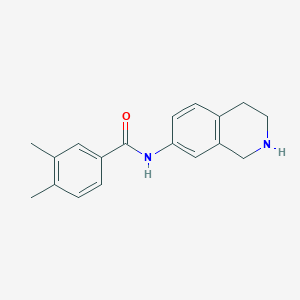
4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine, also known as BAY 73-4506, is a chemical compound that belongs to the class of protein kinase inhibitors. It was developed by Bayer HealthCare Pharmaceuticals and is currently being studied for its potential use in cancer treatment.
作用機序
4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 exerts its antitumor effects by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. It blocks the activation of VEGFR, PDGFR, and FGFR, which are receptors that are overexpressed in many types of cancer cells. By inhibiting these receptors, 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 prevents the growth and proliferation of tumor cells and inhibits the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases that are involved in tumor growth and angiogenesis, which leads to the inhibition of tumor cell proliferation and the formation of new blood vessels. 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has been shown to enhance the activity of chemotherapy drugs, which may lead to improved outcomes in cancer patients.
実験室実験の利点と制限
4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has several advantages and limitations for lab experiments. One advantage is that it has demonstrated antitumor activity in preclinical studies and is currently being evaluated in clinical trials, which suggests that it may have potential as a cancer treatment. Another advantage is that it has been shown to enhance the activity of chemotherapy drugs, which may lead to improved outcomes in cancer patients. However, a limitation of 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 is that it is a multi-kinase inhibitor, which means that it may have off-target effects that could lead to toxicity or other adverse effects.
将来の方向性
There are several future directions for the study of 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential use in other diseases or conditions, such as inflammatory disorders or cardiovascular disease. Additionally, further research is needed to better understand its mechanism of action and to identify potential biomarkers that could be used to predict its efficacy in cancer patients.
合成法
The synthesis of 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 involves the reaction of 5-bromopyrimidine-2-carboxylic acid with cyclohexane-1,4-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature under an inert atmosphere. The crude product is then purified by column chromatography or recrystallization to obtain the final product.
科学的研究の応用
4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has been extensively studied for its potential use in cancer treatment. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), among others. 4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine 73-4506 has demonstrated antitumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including hepatocellular carcinoma, colorectal cancer, and non-small cell lung cancer.
特性
IUPAC Name |
4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h5-6,8-9H,1-4,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXOVWZNLHBMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(5-bromopyrimidin-2-yl)cyclohexane-1,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)



![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)







